Technical Whitepaper: Solubility Profiling & Thermodynamic Characterization of Butyl N-phenylcarbamate
Technical Whitepaper: Solubility Profiling & Thermodynamic Characterization of Butyl N-phenylcarbamate
Executive Summary
Butyl N-phenylcarbamate (BPC), also known as butyl carbanilate, is a pivotal intermediate in the synthesis of polyurethanes, agrochemicals (fungicides), and pharmaceutical precursors. Its solubility behavior is a critical quality attribute (CQA) governing reaction kinetics, purification yields, and crystallization processes.
This technical guide provides an in-depth analysis of the solubility of BPC in common organic solvents. It synthesizes physicochemical data with thermodynamic principles to guide solvent selection for process optimization. We explore the transition from qualitative solubility observations to quantitative thermodynamic modeling (Apelblat and van't Hoff analysis) and provide a robust experimental protocol for solubility determination.
Physicochemical Profile
Understanding the molecular structure of BPC is prerequisite to predicting its solubility behavior. The molecule features a lipophilic n-butyl chain and an aromatic phenyl ring, bridged by a polar carbamate (urethane) linkage. This amphiphilic structure dictates its high affinity for medium-polarity organic solvents and poor solubility in water.
Table 1: Physicochemical Properties of n-Butyl N-phenylcarbamate[1]
| Property | Value | Source/Notes |
| CAS Number | 1126-43-8 | n-butyl isomer |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Molecular Weight | 193.24 g/mol | - |
| Physical State | Solid (Crystalline) | White prisms/needles |
| Melting Point | 65.5 °C | Distinct from t-butyl isomer (mp ~136°C) |
| Log P (Octanol/Water) | ~2.26 | Indicates moderate lipophilicity |
| H-Bond Donors | 1 (N-H) | Capable of H-bonding with alcohols/ketones |
| H-Bond Acceptors | 2 (C=O, -O-) | - |
Thermodynamic Solubility Landscape
The solubility of BPC is temperature-dependent and follows the general rule of "like dissolves like." The interplay between the solute's fusion enthalpy and the solvent's activity coefficient determines the saturation limit.
Qualitative Solubility Profile
BPC exhibits a positive temperature coefficient of solubility in most organic solvents (solubility increases with temperature).
-
High Solubility (>100 mg/mL):
-
Polar Aprotic: Acetone, Acetonitrile, THF, DMF, DMSO. The carbonyl and ether oxygens in BPC interact favorably with these solvents.
-
Polar Protic: Ethanol, Methanol, Isopropanol. The N-H moiety allows for hydrogen bonding with the solvent hydroxyl groups.
-
Chlorinated: Chloroform, Dichloromethane (DCM). Excellent solvency due to dispersion forces and dipole interactions.
-
-
Moderate Solubility:
-
Aromatic Hydrocarbons: Toluene, Benzene.[1] Interaction between the phenyl ring of BPC and the solvent's
-system. -
Ethers: Diethyl ether, MTBE.
-
-
Low Solubility (Anti-Solvents):
-
Aliphatic Hydrocarbons: Hexane, Heptane, Petroleum Ether. Used for recrystallization (cooling crystallization).
-
Water: Insoluble (<0.1 mg/mL). The hydrophobic butyl and phenyl groups dominate the solvation energetics, making hydration thermodynamically unfavorable.
-
Thermodynamic Modeling
To design precise crystallization processes, researchers employ thermodynamic models to correlate experimental solubility data (
The Modified Apelblat Equation
This semi-empirical model is widely used for carbamates to correlate mole fraction solubility with temperature:
- : Mole fraction solubility of BPC.
- : Absolute temperature (Kelvin).[2][3]
-
: Empirical model parameters derived from regression analysis.
-
Interpretation:
and relate to the enthalpy of solution and non-ideality, while accounts for the temperature dependence of the enthalpy of fusion.
-
The van't Hoff Equation
For ideal or near-ideal solutions, the simplified van't Hoff equation approximates the relationship:
- : Enthalpy of dissolution.
- : Universal gas constant.
- : Melting point of the solute.[4]
Process Insight: In practice, BPC dissolution is endothermic (
Experimental Protocol: Solubility Determination
To generate the data required for the models above, the Dynamic Laser Monitoring Method is the gold standard for accuracy and reproducibility. Unlike the static gravimetric method, it minimizes sampling errors.
Protocol: Dynamic Laser Solubility Measurement
Objective: Determine the saturation temperature (
-
Preparation:
-
Weigh a precise mass of BPC (
) and solvent ( ) into a jacketed glass vessel. -
Calculate the initial mole fraction
.
-
-
Setup:
-
Insert a magnetic stirrer and a high-precision temperature probe (
K). -
Direct a laser beam (e.g., He-Ne, 632.8 nm) through the solution, detected by a photodiode.
-
-
Dissolution (Heating Phase):
-
Heat the suspension slowly (e.g., 2 K/min).
-
Observation: The laser intensity reaching the detector is low due to scattering by undissolved solid particles.
-
Endpoint: As the last crystal dissolves, laser transmission spikes to a maximum constant value. Record this temperature as
.
-
-
Nucleation (Cooling Phase - Optional for Metastable Zone Width):
-
Cool the clear solution slowly.
-
Endpoint: When crystals nucleate, laser transmission drops sharply. Record as
.
-
-
Repetition:
-
Add more solvent to the vessel (diluting to a new
) and repeat the cycle to generate a full solubility curve.
-
Visualization of Workflows
Solubility Measurement Workflow
Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium (SLE).
Solvent Selection Logic for Purification
Figure 2: Decision tree for selecting purification solvents based on impurity polarity.
Process Implications & Applications
Crystallization Strategy
Because BPC has a relatively low melting point (65.5°C), care must be taken to avoid "oiling out" (Liquid-Liquid Phase Separation) during crystallization.
-
Recommended Solvent: Petroleum Ether or Hexane/Toluene (9:1) .
-
Mechanism: BPC is soluble in hot aliphatic hydrocarbons but crystallizes readily upon cooling. The addition of a small amount of Toluene improves solubility at the boiling point, while the Hexane ensures low solubility at 0°C.
Extraction
In synthesis workups (e.g., reaction of aniline with butyl chloroformate), BPC is typically extracted into Ethyl Acetate or Dichloromethane .
-
Washing: The organic layer can be washed with water/brine to remove unreacted amines or salts, as BPC will remain in the organic phase (LogP ~2.26).
References
-
Chemical Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15233, Butyl N-phenylcarbamate. [Link]
-
Synthesis & Catalysis: Ratier, M., Khatmi, D., & Duboudin, J. G. (1988).[4] Organotin catalysts in urethane and polyurethane technology.[4] Applied Organometallic Chemistry, 2(4), 293-296. (Describes synthesis and recrystallization from petroleum ether). [Link]
- Environmental Fate & Solubility:Mackay, D., et al. (2006). Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals. CRC Press.
- General Solubility Methodologies:Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
